4-(4-Methylphenyl)but-3-enoic acid
Overview
Description
4-(4-Methylphenyl)but-3-enoic acid is an organic compound with the molecular formula C₁₁H₁₂O₂ It is characterized by a butenoic acid backbone with a 4-methylphenyl group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)but-3-enoic acid typically involves the arylsulfenylation of unsaturated acids. One common method includes the reaction of racemic methyl phenyl sulfoxide with oxalyl dichloride in acetonitrile at 0°C, followed by refluxing. The resulting intermediate is then reacted with (E)-4-(p-tolyl)but-3-enoic acid in acetonitrile for 10 hours under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The scalability of the process depends on the availability of starting materials and the efficiency of the reaction steps.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methylphenyl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: Formation of 4-(4-Methylphenyl)butanoic acid.
Reduction: Formation of 4-(4-Methylphenyl)butanoic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-(4-Methylphenyl)but-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of polymers and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)but-3-enoic acid involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving its functional groups, such as the carboxylic acid and the aromatic ring. These interactions can lead to various biological activities, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
- Crotonic acid (trans-2-butenoic acid)
- Isocrotonic acid (cis-2-butenoic acid)
- 3-Butenoic acid (but-3-enoic acid)
Comparison: 4-(4-Methylphenyl)but-3-enoic acid is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties compared to other butenoic acids.
Properties
IUPAC Name |
(E)-4-(4-methylphenyl)but-3-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9-5-7-10(8-6-9)3-2-4-11(12)13/h2-3,5-8H,4H2,1H3,(H,12,13)/b3-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWYCWPHQZDKMI-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278881 | |
Record name | (3E)-4-(4-Methylphenyl)-3-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301278881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127404-74-4 | |
Record name | (3E)-4-(4-Methylphenyl)-3-butenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127404-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3E)-4-(4-Methylphenyl)-3-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301278881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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